
2-Cyclopropyl-1-fluoro-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-fluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with cyclopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to facilitate the substitution reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-1-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the benzene ring is attacked by electrophiles, leading to substitution of the hydrogen atoms.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under specific conditions, such as in the presence of strong bases or nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding phenols or quinones, and reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Electrophilic Reagents: Aluminum chloride (AlCl3), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C).
Major Products Formed
Substituted Benzenes: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be formed.
Phenols and Quinones: Oxidation reactions can yield phenolic compounds and quinones.
Cyclohexane Derivatives: Reduction reactions can produce cyclohexane derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-1-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-1-fluoro-4-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The benzene ring’s electron-rich nature allows it to participate in various chemical reactions, leading to the formation of different products. The cyclopropyl group and fluorine atom influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclopropyl-1-fluoro-4-chlorobenzene
- 2-Cyclopropyl-1-fluoro-4-bromobenzene
- 2-Cyclopropyl-1-fluoro-4-iodobenzene
Uniqueness
2-Cyclopropyl-1-fluoro-4-methylbenzene is unique due to the presence of the cyclopropyl group, which introduces ring strain and affects the compound’s reactivity. The fluorine atom enhances the compound’s stability and influences its electronic properties, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C10H11F |
|---|---|
Peso molecular |
150.19 g/mol |
Nombre IUPAC |
2-cyclopropyl-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-2-5-10(11)9(6-7)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
Clave InChI |
KZGXRQJVJQJQHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)F)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




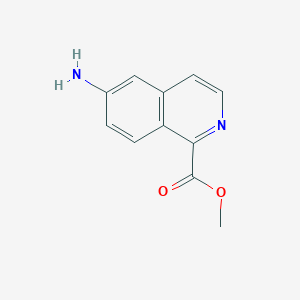
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
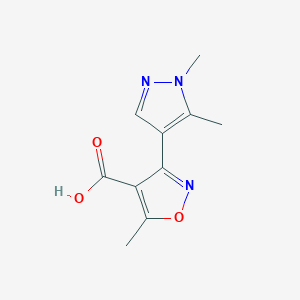


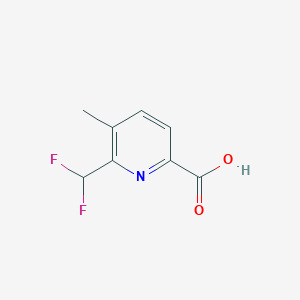
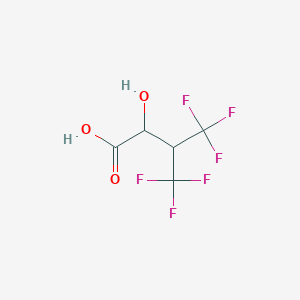
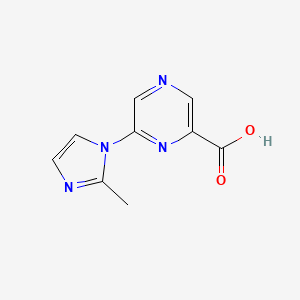
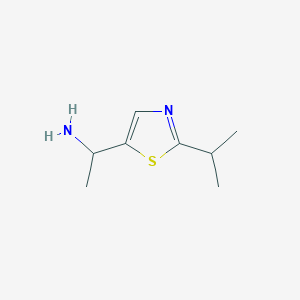
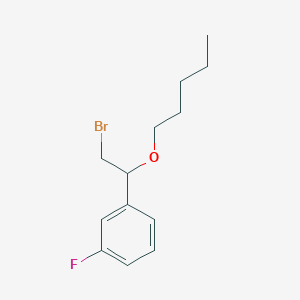
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)

